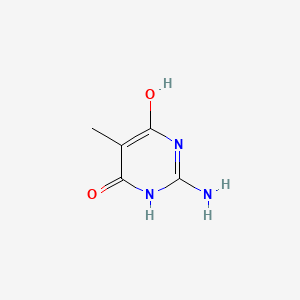

2-Amino-4,6-dihydroxy-5-methylpyrimidine

描述

Significance of the Pyrimidine (B1678525) Heterocycle in Chemical Biology and Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. Its most notable role is as a core component of the nucleobases uracil, thymine (B56734), and cytosine, which are fundamental building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). This inherent biological role means that pyrimidine derivatives can readily interact with various biomolecules, such as enzymes and nucleic acids, making them a privileged scaffold in drug discovery. researchgate.net

The synthetic versatility of the pyrimidine ring has allowed for the generation of a vast library of derivatives with a broad spectrum of pharmacological activities. researchgate.net Consequently, pyrimidine-based compounds have been successfully developed into drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents. researchgate.netnih.gov The ability to modify the pyrimidine core at various positions enables chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, leading to the discovery of potent and selective therapeutic agents.

Structural Classification and Nomenclature of Aminohydroxypyrimidines

Aminohydroxypyrimidines are a class of pyrimidine derivatives characterized by the presence of both amino (-NH2) and hydroxyl (-OH) functional groups attached to the pyrimidine ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants, starting with one of the nitrogen atoms.

For the compound in focus, "2-Amino-4,6-dihydroxy-5-methylpyrimidine," the name indicates:

A central pyrimidine ring.

An amino group (-NH2) at position 2.

Two hydroxyl groups (-OH) at positions 4 and 6.

A methyl group (-CH3) at position 5.

It is important to note that pyrimidine derivatives with hydroxyl groups at the 4 and 6 positions can exist in tautomeric forms, including the di-keto form (pyrimidine-4,6(1H,5H)-dione). However, the dihydroxy nomenclature is commonly used.

Overview of Research Trajectories Pertaining to this compound and its Analogs

Research into this compound and its analogs has primarily focused on their synthesis and evaluation as intermediates for more complex molecules and for their own potential biological activities. A significant area of investigation has been the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov These compounds are typically prepared through the condensation of a correspondingly substituted malonic acid diester with guanidine (B92328) in the presence of a strong base like sodium ethoxide. nih.gov

One key research trajectory has been the use of these dihydroxypyrimidines as precursors for the synthesis of 2-amino-4,6-dichloropyrimidines. nih.gov This transformation is significant because the chloro groups are excellent leaving groups, allowing for further functionalization of the pyrimidine ring. Interestingly, in a pilot screening for biological properties, this compound and its dihydroxy analogs were found to be devoid of any inhibitory activity against immune-activated nitric oxide (NO) production. nih.gov This is in stark contrast to their 2-amino-4,6-dichloropyrimidine (B145751) counterparts, which showed significant inhibitory effects on NO production. nih.gov This suggests that the hydroxyl groups at positions 4 and 6 are critical determinants of this specific biological activity.

Furthermore, these compounds have been screened for antiviral activity against a broad range of viruses, including HIV, Herpes simplex virus, and vaccinia virus, but were found to be inactive. nih.gov The primary value of this compound and its analogs in current research appears to be as versatile building blocks for the synthesis of other pyrimidine derivatives with more pronounced biological activities.

Data Tables

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

| Systematic Name | 2-Amino-5-methylpyrimidine-4,6-diol | nih.gov |

| Molecular Formula | C5H7N3O2 | nih.gov |

| Appearance | White solid | nih.gov |

| Melting Point | >250 °C | nih.gov |

| Synthetic Yield | 91% | nih.gov |

| ¹H NMR (DMSO-d₆) δ (ppm) | 10.70 (2H, bs, 2× OH), 6.88 (2H, bs, NH₂), 1.57 (3H, s, CH₃) | nih.gov |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 164.97 (C-4 and 6), 152.53 (C-2), 84.06 (C-5), 8.11 (CH₃) | nih.gov |

Table 2: Biological Activity Profile

| Compound | Assay | Result | Reference |

| This compound | Nitric Oxide (NO) Inhibition | Devoid of activity | nih.gov |

| 5-substituted 2-amino-4,6-dihydroxypyrimidines | Antiviral (HIV, HSV, Vaccinia, etc.) | No antiviral activity observed (EC₅₀ > 100 μg/mL) | nih.gov |

| 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide (NO) Inhibition | Active inhibitors (IC₅₀ range of 2–36 µM) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFOORSARCXWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970823 | |

| Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-65-2, 55477-35-5 | |

| Record name | 2-Amino-6-hydroxy-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055477355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4,6 Dihydroxy 5 Methylpyrimidine and Its Analogs

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of the pyrimidine (B1678525) ring. These methods typically involve the formation of the heterocyclic system through the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine-containing reagent.

Guanidine-Based Cyclizations with Malonic Acid Derivatives

A prevalent and effective method for the synthesis of 2-amino-4,6-dihydroxypyrimidines involves the cyclocondensation of guanidine (B92328) with substituted malonic acid derivatives. In the case of 2-amino-4,6-dihydroxy-5-methylpyrimidine, the reaction is carried out between guanidine and a methylmalonic acid diester.

This reaction is typically performed in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent. The base facilitates the deprotonation of guanidine and the malonic ester, promoting the subsequent cyclization and formation of the pyrimidine ring. A study detailing the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines reported the successful synthesis of the 5-methyl analog. nih.gov The reaction of guanidine with diethyl methylmalonate in the presence of excess sodium ethoxide in ethanol (B145695) afforded 2-amino-5-methylpyrimidine-4,6-diol in a high yield of 91%. nih.gov The product was obtained as a white solid with a melting point greater than 250 °C. nih.gov

Table 1: Synthesis of this compound via Guanidine-Based Cyclization nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Physical Appearance | Melting Point (°C) |

| Guanidine | Diethyl methylmalonate | Sodium ethoxide | Ethanol | 91% | White solid | >250 |

The structure of the synthesized compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum in DMSO-d6 showed characteristic peaks at 10.70 ppm (broad singlet, 2H, two OH groups), 6.88 ppm (broad singlet, 2H, NH2 group), and 1.57 ppm (singlet, 3H, methyl group). The 13C NMR spectrum in the same solvent exhibited signals at 164.97 ppm (C-4 and C-6), 152.53 ppm (C-2), 84.06 ppm (C-5), and 8.11 ppm (methyl carbon). nih.gov

Modified Condensation Procedures for 5-Substituted Pyrimidine Derivatives

Modifications to the classical condensation procedures have been developed to improve yields, purity, and scalability for the synthesis of various 5-substituted pyrimidine derivatives. Optimization of reaction conditions has been shown to have a crucial impact on the isolation and purity of the products, particularly in multi-gram scale syntheses. nih.gov

Key findings from these modified procedures include the necessity of using an alcohol like methanol (B129727) or ethanol as the solvent to achieve complete conversion and a clean reaction profile. The alcoholic solvent aids in partially dissolving the product, which might otherwise precipitate and hinder stirring. Furthermore, a specific workup procedure involving the addition of water after the reaction to dissolve the sodium salt of the product, followed by neutralization with a weak acid like acetic acid, is beneficial. This allows for the quantitative precipitation of the desired product while keeping excess guanidine in solution. nih.gov

These optimized conditions have been successfully applied to the synthesis of a range of 5-alkyl and 5-aryl substituted 2-amino-4,6-dihydroxypyrimidines, consistently providing high yields.

Table 2: Yields of various 5-Substituted 2-Amino-4,6-dihydroxypyrimidines using Modified Condensation nih.gov

| 5-Substituent | Yield |

| Ethyl | 88% |

| Propyl | 94% |

| Isopropyl | 93% |

| Phenyl | 94% |

| Benzyl | 91% |

Multicomponent Reaction Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

While specific examples detailing the multicomponent synthesis of this compound are not extensively reported, general MCR strategies for pyrimidine synthesis are well-established. These often involve the reaction of a β-dicarbonyl compound, an aldehyde, and a guanidine or urea (B33335) derivative. A Biginelli-type reaction, for instance, could theoretically be adapted by using a suitable 1,3-dicarbonyl compound that would introduce the desired substituents at the 4, 5, and 6 positions of the pyrimidine ring. For the target compound, this would involve a reaction between a derivative of methylmalonic acid, an appropriate aldehyde, and guanidine. The development of such a specific MCR would offer a highly efficient route to this compound and its analogs.

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through the chemical modification of pre-existing pyrimidine or other heterocyclic intermediates. These routes can be advantageous when the starting materials are readily available or when specific regioselectivity is required.

Synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine Intermediates

The synthesis of the target compound can be envisioned starting from 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate can be prepared through a multi-step process, often beginning with the cyclization of guanidine and a malonic ester, followed by nitrosation at the 5-position and subsequent reduction to the diamine.

A patent describes a synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride which starts from guanidine hydrochloride and dimethyl malonate. google.com The resulting 2-amino-4,6-dihydroxypyrimidine (B16511) is then subjected to nitrosation and reduction to yield the diamino-pyrimidine. google.com To obtain the 5-methyl derivative from this intermediate, a subsequent reaction to introduce the methyl group at the 5-position would be necessary. This could potentially be achieved through a Sandmeyer-type reaction, where the 5-amino group is converted to a diazonium salt and then displaced by a methyl group using an appropriate organometallic reagent.

Derivatization from 2-Amino-4,6-dimethoxypyrimidine

Another potential precursor-based route involves the derivatization of 2-amino-4,6-dimethoxypyrimidine. This starting material can be synthesized through various methods, including the reaction of guanidine nitrate (B79036) with diethyl malonate followed by methylation. google.com

A synthetic pathway could involve the introduction of a methyl group at the 5-position of 2-amino-4,6-dimethoxypyrimidine. This could be achieved through electrophilic substitution, although the pyrimidine ring is generally electron-deficient. Alternatively, a more viable approach would be to start with a 5-functionalized 2-amino-4,6-dimethoxypyrimidine, such as a 5-bromo derivative, and then introduce the methyl group via a cross-coupling reaction, for example, a Suzuki or Stille coupling. Following the introduction of the 5-methyl group, the methoxy groups at the 4 and 6 positions would need to be demethylated to yield the final dihydroxy product. This demethylation can typically be achieved using strong acids like HBr or HI, or with Lewis acids such as BBr3.

Formation from 4,6-Dihydroxy-2-methylpyrimidine (B75791)

The synthesis of this compound from 4,6-Dihydroxy-2-methylpyrimidine is a multi-step process that involves the introduction of a functional group at the 5-position of the pyrimidine ring, which is subsequently converted to an amino group. This transformation is typically achieved through a nitration-reduction sequence.

First, the starting material, 4,6-Dihydroxy-2-methylpyrimidine, undergoes nitration to introduce a nitro group (-NO₂) at the electron-rich 5-position. This reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrimidine ring. The product of this initial step is 4,6-dihydroxy-2-methyl-5-nitropyrimidine. Studies into the nitration of 2-substituted 4,6-dihydroxypyrimidines confirm that the reaction yields the corresponding 5,5-dinitro derivatives when carried out in concentrated sulfuric acid.

The second step involves the reduction of the 5-nitro group to a 5-amino group (-NH₂). This transformation is a standard procedure in organic synthesis and is most commonly achieved via catalytic hydrogenation. The nitro-substituted pyrimidine is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a metal catalyst. Common catalysts for this type of reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction proceeds as the nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to the desired amino group, yielding the final product, this compound. This nitration-reduction sequence is a well-established pathway for introducing amino groups onto activated aromatic and heterocyclic rings.

Optimized Procedures and Reaction Conditions

Significant research has been dedicated to developing optimized and efficient synthetic routes for this compound and its structural analogs, focusing on improving yields, reducing reaction times, and simplifying purification processes.

One highly effective and optimized method involves the condensation of appropriately substituted malonic acid diesters with guanidine. For the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, a modified procedure using an excess of sodium ethoxide in absolute ethanol has proven successful, affording high yields. In this method, metallic sodium is dissolved in ethanol to create a fresh solution of sodium ethoxide. Guanidine hydrochloride is then added, followed by the corresponding monosubstituted diethyl malonate. The reaction mixture is heated under reflux, and upon completion, the product is precipitated by adjusting the pH. This procedure has been shown to produce this compound in a 91% yield.

The following table summarizes the yields for various 5-substituted analogs prepared using this optimized condensation method.

| Substituent (R) at C5 | Compound Name | Yield (%) |

| -CH₃ | This compound | 91 |

| -CH₂CH₃ | 2-Amino-5-ethylpyrimidine-4,6-diol | 88 |

| -CH₂CH₂CH₃ | 2-Amino-5-propylpyrimidine-4,6-diol | 94 |

For more complex analogs, such as 2-amino-4,6-diarylpyrimidine-5-carbonitriles, efficient multi-component reactions have been developed. A Biginelli-inspired preparative method provides a convergent, one-pot synthesis from an α-cyanoketone, a carboxaldehyde, and a guanidine. This three-component transformation involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization, yielding the desired pyrimidine derivatives in moderate to excellent yields, typically ranging from 45% to 89% after purification. This approach allows for significant structural diversity by varying the three starting components.

Further optimization of reaction conditions for pyrimidine synthesis has explored the use of different bases and energy sources. For the cyclization reaction between β-dicarbonyl compounds and guanidine, the choice of base is critical. While bases like sodium carbonate (Na₂CO₃) are sufficient for some substrates, stronger bases such as sodium ethoxide (NaOC₂H₅) are required for the synthesis of 2-amino-4,6-dihydroxypyrimidine and its 5-alkyl derivatives. Additionally, the application of ultrasonic irradiation as an alternative to conventional heating has been shown to dramatically reduce reaction times from 5–8 hours to as little as 30 minutes, while maintaining comparable or improved yields.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,6 Dihydroxy 5 Methylpyrimidine Derivatives

Electrophilic Aromatic Substitution Reactions

The nitration of dihydroxypyrimidine derivatives is a critical process in the synthesis of high-performance energetic materials. While direct nitration studies on 2-amino-4,6-dihydroxy-5-methylpyrimidine are not extensively detailed, comprehensive research on the closely related precursor, 2-methyl-4,6-dihydroxypyrimidine (MDP), provides significant mechanistic insight. researchgate.netrsc.org The nitration of these pyrimidine (B1678525) rings is instrumental in producing insensitive high explosives, most notably 1,1-diamino-2,2-dinitroethene, commonly known as FOX-7. researchgate.netuni-muenchen.de

The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. The process involves electrophilic substitution on the pyrimidine ring, followed by further nitration on the methyl group. The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid leads to the formation of 5,5-dinitro derivatives. researchgate.net For substrates with a 2-alkyl group, nitration occurs at both the C5 position of the ring and the α-carbon of the side chain. researchgate.net This ultimately yields a tetranitro intermediate, 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione, which is then hydrolyzed to produce FOX-7. researchgate.netuni-muenchen.de

Density Functional Theory (DFT) studies have elucidated the reaction mechanism, highlighting the role of the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netrsc.org These theoretical investigations suggest that the presence of HSO₄⁻ in the reaction medium can induce and catalyze the nitration process, effectively lowering the activation free energy for both the initial NO₂⁺ attack and subsequent proton transfer steps. researchgate.netrsc.org The order in which the four nitro groups are introduced significantly impacts the reaction pathway, with the preferential dinitration of the methyl group, promoted by the HSO₄⁻ co-existing acidic group, being identified as the most probable route. researchgate.net

| Precursor Compound | Nitrating Agent | Key Intermediate | Final Product (after hydrolysis) |

| 2-Methyl-4,6-dihydroxypyrimidine | HNO₃ / H₂SO₄ | 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione | 1,1-diamino-2,2-dinitroethene (FOX-7) |

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Intermediates

The conversion of dihydroxypyrimidines to their corresponding dichloro derivatives is a fundamental step in creating versatile intermediates for further functionalization. The Vilsmeier-Haack reaction, which employs a reagent typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is a common method for this transformation. ijpcbs.comorganic-chemistry.org The Vilsmeier reagent (a chloroiminium salt) acts as both a formylating and a chlorinating agent. ijpcbs.com

However, the outcome of the Vilsmeier-Haack reaction on dihydroxypyrimidines can be highly substrate-dependent. In the case of 2-methylpyrimidine-4,6-diol, reaction with the Vilsmeier reagent does not result in the expected substitution of hydroxyl groups with chlorine. Instead, the reaction exclusively yields the formylated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com In contrast, for a substrate more analogous to the title compound, 2,5-diamino-4,6-dihydroxy pyrimidine hydrochloride, the Vilsmeier reaction successfully generates the dichlorinated product. google.com This suggests that the electronic nature of the substituent at the C2 position (e.g., amino vs. methyl) plays a crucial role in directing the reaction towards chlorination over formylation.

| Substrate | Vilsmeier Reagent | Primary Product | Reference |

| 2-Methylpyrimidine-4,6-diol | POCl₃ / DMF | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |

| 2,5-Diamino-4,6-dihydroxy pyrimidine hydrochloride | POCl₃ / DMF | 2,5-bis(dimethylaminomethyleneamino)-4,6-dichloropyrimidine | google.com |

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is a key halogenated intermediate whose chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr). chemimpex.com Studies on this compound reveal that it undergoes amination and solvolysis reactions to yield a variety of substituted pyrimidines. mdpi.comresearchgate.net

Under mild and environmentally friendly conditions, reactions with various amines can lead to unexpected products arising from a combination of amination, solvolysis (reaction with the solvent, e.g., ethanol), and condensation processes. mdpi.com The course of the reaction is heavily influenced by structural factors within the pyrimidine itself and the concentration of alkoxide ions in the medium. mdpi.comresearchgate.net For instance, an increase in the alkalinity of the reaction medium can alter the product distribution, favoring solvolysis or multiple substitution patterns over simple mono-amination. researchgate.net These reactions provide a pathway to build complex pyrimidine-based precursors for various N-heterocyclic systems. mdpi.com

Tautomerism and Prototropic Equilibria in Dihydroxypyrimidines

This compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms (prototropic tautomerism). nih.gov The principal equilibria are the keto-enol and amine-imine tautomerisms.

Nucleic acid bases, which are structurally related to pyrimidines, exhibit these dynamic equilibria. nih.gov For pyrimidines containing hydroxyl and amino groups, the keto and amino forms are overwhelmingly predominant under physiological conditions. nih.gov The "dihydroxy" nomenclature often refers to the enol form, but the compound predominantly exists in the more stable keto form (a pyrimidinone or pyrimidinedione). nih.govlibretexts.org

For the closely related compound 2-amino-5,6-dimethylpyrimidin-4-one, crystallographic studies have confirmed a strong preference for the keto tautomer in the solid state. nih.gov Depending on the crystallization conditions, different keto tautomers (1H-keto or a mix of 1H-keto and 3H-keto) can be isolated, highlighting the subtle energetic balance. nih.gov The amine group at the C2 position can theoretically exist in equilibrium with its imine tautomer, but the aromaticity and stability of the amino form make it the dominant species. The stability of the keto-enol tautomers can be influenced by factors such as intramolecular hydrogen bonding and conjugation, which often favor the enol form in specific structures like 2,4-pentanedione, but the stability gained from the amide-like structure in pyrimidinones (B12756618) typically favors the keto form. libretexts.org

| Tautomeric Equilibrium | Dominant Form | Stabilizing Factors |

| Keto-Enol | Keto (Pyrimidinone) | Amide resonance stabilization |

| Amine-Imine | Amine | Aromaticity of the pyrimidine ring |

Influence of Substituents on Tautomeric Forms

The tautomeric equilibrium of this compound and its derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. These compounds can exist in several tautomeric forms, including the dihydroxy, keto-enol, and diketo forms. While derivatives of 4-hydroxypyrimidine (B43898) can undergo keto-enol tautomerization in solution, there is a strong preference for the 3H-keto tautomer in the solid state. nih.gov

For instance, the recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yields the 1H-keto tautomer. nih.gov However, analysis using IR spectroscopy suggests the presence of minor amounts of the 4-hydroxy tautomer in the crystal. nih.gov When recrystallized from aqueous solutions containing uric acid, monoclinic crystals are formed, which consist of a 1:1 ratio of both the 1H-keto and the 3H-keto tautomers. nih.gov

The substituent effect on the π-electron structure of the pyrimidine ring plays a crucial role in determining the predominant tautomeric form. Electron-donating groups, such as the amino group, can influence the aromaticity of the pyrimidine rings. mdpi.com For example, an amino group at the C2 position reduces the aromaticity of both the five- and six-membered rings in purine (B94841) tautomers, a related heterocyclic system. mdpi.com This alteration of the electronic structure can shift the equilibrium towards a specific tautomer.

Furthermore, the solvent can also impact the stability of different tautomers. Solvation can weaken through-space repulsive interactions, which may favor certain tautomeric forms in solution compared to the gas phase. mdpi.com

Acid-Base Properties and Protonation Studies

The acid-base properties of this compound derivatives are complex due to the presence of multiple potential protonation and deprotonation sites. These properties are critical as they can strongly influence the reactivity of these compounds in chemical reactions that occur in acidic media, such as nitrosation, nitration, and halogenation. acs.org

Spectroscopic methods, particularly UV-Vis spectroscopy, are instrumental in studying the protonation of 4,6-dihydroxypyrimidine (B14393) derivatives. acs.orgnih.gov In acidic environments, these compounds can undergo protonation at different stages, leading to the formation of mono-, di-, and even tri-charged cations. nih.gov

For example, in a sulfuric acid medium (0.1–99.5%), 4,6-dihydroxypyrimidine and its 2-methyl and 2-ethyl derivatives exhibit two protonation stages. acs.orgresearchgate.net The electronic spectra of the free bases and their protonated forms show distinct features. The neutral forms of 6-hydroxy-2-methylpyrimidine-4(3H)-one, 4,6-dihydroxypyrimidine, and 6-hydroxy-2-ethylpyrimidine-4(3H)-one have similar spectra with intense absorption maxima at 200–204 nm and 252–254 nm, indicating they exist in similar tautomeric forms. acs.org

The existence of zwitterionic forms of 4,6-dihydroxypyrimidine derivatives is supported by their asymmetric dimerization. acs.orgresearchgate.net In solution, the transformation between different tautomeric and ionic forms can be observed. For instance, the dissolution of 4,6-dihydroxypyrimidine in a weak acid medium can lead to the transformation of the lactam–lactim form to a zwitterionic ion. acs.org

The basicity constants (pKa values) provide a quantitative measure of the acid-base properties and are crucial for understanding reaction mechanisms and selecting appropriate reaction conditions. acs.org The pKa of a molecule is influenced by several factors, including charge, the nature of the atom bearing the charge, resonance, inductive effects, and the hybridization of orbitals. masterorganicchemistry.com

For 4,6-dihydroxypyrimidine derivatives, the substituents on the pyrimidine ring significantly impact their basicity. Alkyl substituents at the 2-position have been shown to increase the basicity of the compound. acs.orgnih.govresearchgate.net This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atoms in the ring, making them more susceptible to protonation.

Conversely, electron-withdrawing groups, such as a nitro group at the 5-position, lead to a decrease in basicity. acs.orgnih.govresearchgate.net The nitro group withdraws electron density from the pyrimidine ring, making the nitrogen atoms less basic and protonation more difficult. The position of the substituent is also critical; for instance, the acidity of the exocyclic amino group in 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is increased by the presence of a cyano group at the 5-position, which can lead to stronger binding interactions. nih.gov

Table 1: Factors Influencing the pKa of Pyrimidine Derivatives

| Factor | Influence on Acidity/Basicity | Example |

|---|---|---|

| Inductive Effect | Electron-donating groups (e.g., alkyl) increase basicity. | 2-methyl and 2-ethyl substituents on 4,6-dihydroxypyrimidine increase basicity. acs.orgnih.govresearchgate.net |

| Inductive Effect | Electron-withdrawing groups (e.g., nitro, cyano) decrease basicity (increase acidity). | A nitro group at the 5-position of 4,6-dihydroxypyrimidine decreases basicity. acs.orgnih.govresearchgate.net A cyano group at the 5-position increases the acidity of the exocyclic amino group. nih.gov |

| Resonance | Delocalization of charge stabilizes the conjugate base, increasing acidity. | The pyrimidine ring itself allows for delocalization of charge. |

| Charge | A positive charge increases acidity (decreases basicity). | Protonated forms are more acidic than the neutral molecule. |

Condensation and Cyclization Reactions for Fused Systems

This compound and its analogs are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. These bicyclic scaffolds are of significant interest due to their diverse biological activities. mdpi.com

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through various synthetic routes. One common approach involves the condensation of a substituted aminopyrimidine with a suitable cyclizing agent. For example, the reaction of 6-aminouracils (which are structurally related to 2-amino-4,6-dihydroxypyrimidines) with aldehydes and secondary amines can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net Another method involves a three-component condensation of aryl aldehydes, aminopyrimidine derivatives, and active methylene (B1212753) compounds. rsc.org

Multicomponent reactions offer an efficient pathway to construct these complex heterocyclic systems in a single step. rsc.org For instance, a Biginelli-type reaction of aryl aldehydes, barbituric acid, and urea (B33335) or thiourea (B124793) can yield tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org Furthermore, the annelation of a pyrimidine ring onto a 2,4-diamino-5-acetylpyrimidine provides a convenient method for constructing the pyrimido[4,5-d]pyrimidine system. researchgate.net

Metal Complexation and Coordination Chemistry

The nitrogen and oxygen atoms present in this compound and its derivatives make them excellent ligands for the formation of metal complexes. The coordination chemistry of these compounds is diverse, with the ligand capable of binding to metal ions in various modes.

Derivatives of aminopyrimidines can act as bidentate ligands. For example, 2-thione-4,6-diamino-5-hydroxypyrimidine behaves as a bidentate ligand, forming five-membered hydroxyl-amino chelates or four-membered cyclic nitrogen-sulfur chelates. researchgate.net In some cases, the pyrimidine derivative coordinates to the metal ion through the deprotonated hydroxyl oxygen and the nitrogen of an amino group. researchgate.net

The spectral data of these metal complexes provide insights into their structure and bonding. In the IR spectra of metal complexes of 2-amino-4,6-dimethyl pyrimidine, new bands appearing in the regions of 640–612 cm⁻¹ and 566–544 cm⁻¹ are assigned to ν(M-O) and ν(M-N) stretching vibrations, respectively, confirming the coordination of the ligand to the metal ion. mdpi.com

The geometry of the resulting metal complexes can vary depending on the metal ion and the specific ligand. For instance, based on magnetic and electronic spectral data, an octahedral geometry has been proposed for Mn(II), Co(II), Cu(II), and Cr(III) complexes with 2-amino-4,6-dimethyl pyrimidine and a Schiff base, while the Pd(II) complex exhibits a tetrahedral geometry. mdpi.com The stability of these complexes can be significant, with Cu(II) complexes of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) showing high thermodynamic stability.

Ring-Opening and Skeletal Editing Transformations for Novel Scaffolds

The pyrimidine ring, often perceived as a stable aromatic system, can undergo fascinating ring-opening and skeletal editing transformations under specific conditions, providing a powerful strategy for scaffold hopping and the generation of diverse heterocyclic systems. researchgate.netrsc.org These reactions typically involve the activation of the pyrimidine ring, followed by nucleophilic attack, ring cleavage, and subsequent rearrangement or recyclization to furnish new molecular frameworks. researchgate.netresearchgate.net

The susceptibility of the pyrimidine ring to nucleophilic attack is a key factor in initiating these transformations. The presence of electron-withdrawing groups or quaternization of the ring nitrogen atoms significantly enhances this reactivity. wur.nl For derivatives of this compound, the tautomeric equilibrium between the dihydroxy and dioxo forms plays a crucial role in modulating the electronic properties of the ring.

Mechanistic investigations have revealed that these transformations can proceed through various pathways. One common mechanism involves the initial addition of a nucleophile to an electrophilic carbon atom of the pyrimidine ring, leading to a loss of aromaticity. umich.edu This is often followed by a cleavage of one of the ring bonds, resulting in an open-chain intermediate. This intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring. The nature of the nucleophile, the substituents on the pyrimidine ring, and the reaction conditions all play a critical role in directing the course of these rearrangements. rsc.org

A notable strategy for skeletal editing involves the deconstruction and reconstruction of the pyrimidine core. researchgate.net This approach allows for the diversification of the original scaffold into a wide array of other heteroarenes. For instance, computational studies have elucidated the mechanism of pyrimidine ring-opening, highlighting the formation of key intermediates that can be trapped with various synthons to construct new rings. researchgate.net While direct examples with this compound are not extensively documented, the principles derived from studies on related pyrimidine systems provide a conceptual framework for predicting its behavior in such transformations.

The following table summarizes the general steps and key factors involved in the ring-opening and skeletal editing of pyrimidine derivatives, which are applicable to this compound.

| Step | Description | Key Influencing Factors |

| 1. Ring Activation | Increasing the electrophilicity of the pyrimidine ring. | Quaternization of ring nitrogens, presence of electron-withdrawing groups, tautomeric form. |

| 2. Nucleophilic Attack | Addition of a nucleophile to a carbon atom of the ring. | Nature and strength of the nucleophile, steric hindrance from substituents. |

| 3. Ring Opening | Cleavage of a C-N or C-C bond within the ring. | Stability of the resulting open-chain intermediate, reaction temperature. |

| 4. Recyclization/Transformation | Intramolecular reaction of the open-chain intermediate to form a new ring system. | Functional groups present on the intermediate, presence of external trapping agents. |

These skeletal editing strategies represent a powerful tool in medicinal chemistry and materials science, enabling the conversion of readily available pyrimidine scaffolds into novel heterocyclic structures with potentially unique biological activities or material properties. rsc.orgnih.gov

Aldol-type Condensation Reactions at Active Methyl Groups

The methyl group at the 5-position of the this compound ring is not inert. Its protons are activated by the adjacent electron-withdrawing pyrimidine ring, rendering them susceptible to deprotonation by a base. This "active" methyl group can, therefore, participate in a variety of carbon-carbon bond-forming reactions, most notably Aldol-type and Knoevenagel condensations. wikipedia.org

These reactions typically involve the condensation of the pyrimidine derivative with an aldehyde or ketone in the presence of a basic or, in some cases, an acidic catalyst. The reaction proceeds through the formation of a carbanion or enolate at the 5-methyl position, which then acts as a nucleophile, attacking the carbonyl carbon of the reaction partner. Subsequent dehydration of the resulting aldol (B89426) adduct leads to the formation of a new, conjugated double bond.

A closely related reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org The 5-methyl group of the pyrimidine can be considered an active hydrogen component in this context. The use of a weak base as a catalyst is common to avoid self-condensation of the aldehyde or ketone. wikipedia.org

Research has demonstrated the successful condensation of 2-amino-4,6-dihydroxypyrimidine (B16511) with various aromatic aldehydes in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, leading to the formation of 5,5'-arylmethylenebis(2-amino-4,6-dihydroxypyrimidines). researchgate.net This indicates that the methylene bridge is formed by the reaction of the active C-5 position with the aldehyde. For this compound, a similar reaction would be expected to occur at the methyl group, leading to a styryl-type derivative.

The general mechanism for the base-catalyzed Aldol-type condensation at the 5-methyl group is outlined below:

Deprotonation: A base abstracts a proton from the active methyl group, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to form an aldol addition product.

Dehydration: The aldol adduct undergoes elimination of a water molecule to form a stable, conjugated α,β-unsaturated system.

The following interactive data table provides examples of aldehydes that could potentially undergo condensation with this compound, based on known reactions of similar active methyl compounds.

| Aldehyde | Expected Product Structure | Potential Catalyst |

| Benzaldehyde | 2-Amino-4,6-dihydroxy-5-(2-phenylethenyl)pyrimidine | Piperidine, Pyrrolidine |

| 4-Chlorobenzaldehyde | 2-Amino-4,6-dihydroxy-5-(2-(4-chlorophenyl)ethenyl)pyrimidine | Sodium ethoxide |

| 4-Methoxybenzaldehyde | 2-Amino-4,6-dihydroxy-5-(2-(4-methoxyphenyl)ethenyl)pyrimidine | Potassium carbonate |

| 2-Furaldehyde | 2-Amino-4,6-dihydroxy-5-(2-(furan-2-yl)ethenyl)pyrimidine | Triethylamine |

These condensation reactions provide a straightforward and efficient method for the elaboration of the 5-position of the pyrimidine ring, introducing diverse substituents and extending the conjugation of the system. This functionalization is of significant interest for the synthesis of novel dyes, photosensitizers, and biologically active molecules.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4,6 Dihydroxy 5 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including gHMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Amino-4,6-dihydroxy-5-methylpyrimidine, ¹H and ¹³C NMR spectra offer definitive evidence for its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. nih.gov The protons of the amino group (NH₂) generally appear as a broad singlet, as do the protons of the two hydroxyl (OH) groups. nih.gov The methyl (CH₃) group at the C-5 position gives rise to a sharp singlet. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals are observed for each of the five carbon atoms. The carbons C-4 and C-6, being equivalent and bonded to hydroxyl groups, typically resonate at a specific chemical shift. nih.gov The C-2 carbon, attached to the amino group, and the C-5 carbon, bearing the methyl group, also show characteristic signals. nih.gov The carbon of the methyl group itself appears at a high-field (low ppm) value. nih.gov

2D NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—often part of a suite of experiments like the Generalized Heteronuclear Multiple Quantum Coherence (gHMQC)—are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over 2-3 bonds). These experiments would confirm the connectivity within the this compound molecule, for instance, by showing a correlation between the methyl protons and the C-5 carbon in the HSQC spectrum, and correlations to C-4 and C-6 in the HMBC spectrum. The use of the Gauge-Including Atomic Orbital (GIAO) method in computational studies can further aid in the precise calculation and assignment of NMR chemical shifts for pyrimidine (B1678525) derivatives. nih.gov

Table 1: Representative NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | OH | ~10.70 | Broad Singlet |

| ¹H | NH₂ | ~6.88 | Broad Singlet |

| ¹H | CH₃ | ~1.57 | Singlet |

| ¹³C | C-4, C-6 | ~164.97 | - |

| ¹³C | C-2 | ~152.53 | - |

| ¹³C | C-5 | ~84.06 | - |

| ¹³C | CH₃ | ~8.11 | - |

Data derived from a study on 2-Amino-5-methylpyrimidine-4,6-diol. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure of a compound. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.

For this compound, the spectra are complex due to the various functional groups present. Key vibrational modes include:

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹. mdpi.com

O-H Stretching: The hydroxyl (OH) groups give rise to a broad absorption band, often in the 3200-3600 cm⁻¹ range, due to hydrogen bonding.

C-H Stretching: The methyl group (CH₃) exhibits stretching vibrations typically just below 3000 cm⁻¹. impactfactor.org

C=O Stretching: Due to keto-enol tautomerism, the dihydroxy form can exist in equilibrium with a keto form (a pyrimidinedione). This gives rise to strong C=O stretching bands in the region of 1650-1720 cm⁻¹. researchgate.netmdpi.com

Ring Vibrations: The pyrimidine ring itself has characteristic stretching and bending vibrations (C=C, C-N) that appear in the 1400-1650 cm⁻¹ fingerprint region. researchgate.net

Quantum chemical calculations using Density Functional Theory (DFT) are frequently employed to calculate the theoretical vibrational frequencies. researchgate.net These calculated values, when scaled, show good agreement with experimental data from FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational bands. researchgate.net The analysis of 2-amino-4,6-dihydroxypyrimidine (B16511) has been performed using such methods, providing a solid basis for interpreting the spectrum of its 5-methyl derivative. researchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Amino-hydroxypyrimidine Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Context |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Dihydroxypyrimidine |

| N-H Stretch (asymmetric) | 3412 - 3487 | Aminopyrimidine Derivatives mdpi.com |

| N-H Stretch (symmetric) | 3300 - 3368 | Aminopyrimidine Derivatives mdpi.com |

| C=O Stretch | 1650 - 1720 | Keto tautomer of dihydroxypyrimidine researchgate.net |

| Ring C=N, C=C Stretches | 1400 - 1650 | Pyrimidine Ring researchgate.netijera.com |

| N-H Bend | 1606 - 1654 | Aminopyrimidine Derivatives mdpi.com |

Data compiled from studies on related pyrimidine structures.

Mass Spectrometry (MS, HRMS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₅H₇N₃O₂ = 141.13 g/mol ). The fragmentation pattern provides structural information. Common fragmentation pathways for pyrimidines involve the cleavage of the ring and the loss of small neutral molecules. Mass spectra for the closely related compound 2-Amino-4-hydroxy-6-methylpyrimidine (B160893) are available in the NIST Chemistry WebBook. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography/Mass Spectrometry (GC/MS): While the direct analysis of some polar pyrimidine derivatives by GC can be challenging due to their low volatility, derivatization techniques can be employed. However, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally more suitable for such compounds. nih.gov Both GC-MS and LC-MS are widely used for the analysis of purine (B94841) and pyrimidine metabolites in complex biological samples. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Pyrimidine and its derivatives are aromatic and exhibit characteristic UV absorption bands.

The UV spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions within the pyrimidine ring and associated functional groups. ias.ac.in The exact position (λₘₐₓ) and intensity of these absorption bands are sensitive to the substituents on the pyrimidine ring and the solvent used. nih.gov Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives show that alkyl groups in position 2, like the methyl group, can increase the basicity of the compound, which influences its electronic spectrum. acs.org Conversely, electron-withdrawing groups can cause significant shifts. acs.org The UV absorption spectrum of 2-amino-4-chloro-6-methoxypyrimidine (B129847) has been recorded in both ethanol (B145695) and water, showing how solvent polarity can affect the electronic transitions. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and assign the observed absorption bands. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Thermal Analysis Techniques (e.g., TG/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition pattern. Studies on novel pyrimidine derivatives have shown that their decomposition characteristics and thermal stability vary depending on their structure and substituents. researchgate.net Typically, the analysis shows the temperature range over which decomposition occurs and the percentage of weight loss. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed, followed by peaks related to its decomposition. nih.gov TGA/DTA analysis of pyrimidine derivatives indicates that these compounds are often thermostable up to their melting points. researchgate.netnih.gov

Chromatographic Techniques (HPLC, LC-MS, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of pyrimidine derivatives. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid). helixchrom.com The retention time of the compound is characteristic under specific conditions and can be used for identification and quantification. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical method. nih.gov LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by MS. This technique is particularly powerful for analyzing pyrimidine metabolites in biological fluids and for impurity profiling in synthetic samples. nih.govresearchgate.net Ion-pairing reversed-phase UPLC-MS/MS methods have been developed for the simultaneous analysis of numerous purine and pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov

Gas Chromatography (GC): As mentioned, GC analysis of polar, non-volatile pyrimidines can be challenging. However, it can be a viable technique for more volatile derivatives or after a chemical derivatization step to increase volatility. nih.gov

Table 3: Typical Chromatographic Approaches for Pyrimidine Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Conditions | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acidic modifier (e.g., formic acid) helixchrom.com | UV (e.g., 255 nm) helixchrom.com |

| LC-MS/MS | Reversed-Phase (e.g., C18) | Gradient elution with solvents like acetonitrile and water containing ion-pairing agents or acids. nih.gov | ESI-MS/MS in MRM mode nih.gov |

| GC-MS | - | Requires volatile derivatives; temperature programming. | Electron Ionization MS |

Information compiled from general methods for pyrimidine and related compound analysis.

Computational and Theoretical Chemistry Studies on 2 Amino 4,6 Dihydroxy 5 Methylpyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure and optimizing the molecular geometry of pyrimidine (B1678525) derivatives, including 2-Amino-4,6-dihydroxy-5-methylpyrimidine. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Studies on similar pyrimidine compounds, such as 2-amino-4,6-dihydroxypyrimidine (B16511), have utilized DFT with basis sets like B3LYP/6-311+G** to evaluate fundamental vibrational wavenumbers and intensities of vibrational bands. researchgate.net The optimization of the molecular geometry through DFT calculations is a crucial first step that seeks to find the lowest energy configuration of the molecule. This process involves calculating the wave function and energy at an initial geometry and iteratively searching for a new geometry with lower energy until a minimum is reached. physchemres.org For related dihydropyrimidine (B8664642) derivatives, geometry optimization has been successfully performed using the B3LYP level with the 6-311++G(d,p) basis set in various phases, including gas, water, and CCl4. physchemres.org The optimized geometry is confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the structure corresponds to a true energy minimum on the potential energy surface. physchemres.org

The optimized geometric parameters, such as bond lengths and angles, for pyrimidine derivatives show good agreement with experimental data where available. For instance, in a related dihydropyrimidine, the bond lengths of the 4-fluoro phenyl ring carbons are consistent with the normal bond lengths of aromatic carbons (1.40 Å). physchemres.org

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis is a key application of DFT that allows for the prediction and interpretation of infrared (IR) and Raman spectra. For 2-amino-4,6-dihydroxypyrimidine, DFT calculations have been employed to simulate these spectra, showing excellent agreement with experimental observations. researchgate.net This work involves calculating the fundamental vibrational frequencies and their intensities. To improve the accuracy of the calculated frequencies, scaling factors are often applied to the DFT force field, which generally results in a good correlation between the observed and calculated values. researchgate.net

The vibrational spectra are interpreted with the aid of normal coordinate analysis based on the scaled density functional force field. researchgate.net For example, in the analysis of a substituted pyridine (B92270) derivative, the asymmetric and symmetric stretching frequencies for the NH2 group were observed at specific wavenumbers in the infrared spectrum. nih.gov The C=O group, due to its high polarity, typically shows an intense absorption band in the infrared spectrum. researchgate.net

Table 1: Selected Vibrational Frequencies for a Pyrimidine Derivative

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| NH₂ stretching | 3460, 3369 | 3432, 3407 |

| C=O stretching | ~1700 | Not specified |

| C-C stretching (ring) | 1000-1624 | In agreement with literature |

Note: Data is illustrative and based on studies of similar pyrimidine compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For pyrimidine derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated using DFT. These calculations help in predicting the most reactive sites in the molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. In a study of a benzyl-hydrazinecarbodithioate compound, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. nih.gov The distribution of these frontier orbitals can also explain charge transfer interactions within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔEHOMO-LUMO | -0.08657 |

Note: Data is illustrative and based on a study of a related compound. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov While specific MD studies focusing solely on the conformational analysis of this compound are not widely documented, the methodology is extensively applied to similar molecules and their interactions with biological targets.

MD simulations can reveal how the molecule behaves in a physiological environment, for instance, by analyzing the fluctuations in its structure and its interactions with solvent molecules. mdpi.com For dipeptides of amino acids, MD simulations have been used to create features that capture backbone conformational preferences by analyzing dihedral angle distributions. nih.gov Such an approach could be applied to this compound to understand its conformational landscape. The simulations typically involve placing the molecule in a solvent box, neutralizing the system with ions, and then running the simulation for a specified period, often on the nanosecond to microsecond timescale. mdpi.com The resulting trajectories are then analyzed to understand structural changes and stability.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. These studies can model the reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines often involves the condensation of appropriately substituted malonic acid diesters with guanidine (B92328) under basic conditions. nih.gov For instance, 2-Amino-5-methylpyrimidine-4,6-diol has been synthesized through this route. nih.gov Quantum chemical calculations can be used to model the step-by-step mechanism of this condensation and cyclization reaction.

Another synthetic route involves the reaction of guanidine nitrate (B79036) and diethyl malonate in the presence of sodium methoxide (B1231860) to form 2-amino-4,6-dihydroxypyrimidine. google.com Computational modeling of such reactions can help in optimizing the reaction conditions by providing insights into the stability of intermediates and the energy barriers of transition states. Quantum-chemical modeling has also been applied to understand the reaction routes for the synthesis of other complex heterocyclic compounds. researchgate.net

Free Energy Perturbation (FEP) Simulations for Ligand-Receptor Interactions

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics and molecular dynamics simulations used to calculate the relative binding free energies of ligands to a receptor. This technique is particularly valuable in drug design for predicting how modifications to a ligand will affect its binding affinity.

FEP simulations have been successfully used to interpret structure-activity relationships in series of 2-amino-4,6-disubstituted-pyrimidine derivatives that act as A1 adenosine (B11128) receptor antagonists. nih.gov These simulations start from a receptor-driven docking model and provide a quantitative prediction of the change in binding free energy upon structural modification of the ligand. nih.gov Recent advancements in computing power have made the routine application of FEP and other alchemical free-energy methods feasible in both academic and industrial settings. nih.gov These methods account for dynamic interactions between the ligand and protein, the role of water molecules, and the entropic contributions to binding, which are often neglected in simpler methods like molecular docking. nih.govnih.gov

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of small molecule ligands to a protein target.

Numerous studies have employed molecular docking to investigate the binding of pyrimidine derivatives to various biological targets. For example, docking studies of a chromonyl-pyrimidine derivative in the quinone-binding site of C. thermarum NDH-II revealed key interactions with amino acid residues. researchgate.net In another study, pyrimidine derivatives were docked with human cyclin-dependent kinase 2 to assess their inhibitory activity. nih.gov

The process typically involves preparing the 3D structures of the ligand and the protein receptor, defining the binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand. The results of docking studies, such as binding energy and specific interactions (e.g., hydrogen bonds, hydrophobic interactions), can provide valuable insights into the ligand's potential as an inhibitor. nih.govmdpi.com For instance, docking of cyanopyridone derivatives into the VEGFR-2 active site revealed docking scores comparable to the known inhibitor sorafenib, suggesting potent inhibitory activity. mdpi.com

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative 4c | 1HCK | -7.9 | THR 165, GLU 12, LYS 33 |

| Pyrimidine Derivative 4a | 1HCK | -7.7 | Not specified |

| Pyrimidine Derivative 4h | 1HCK | -7.5 | Not specified |

| Cyanopyridone 5a | VEGFR-2 | -14.5 | Cys1045, Asp1046, Glu885 |

| Cyanopyridone 5e | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885 |

Note: Data is compiled from studies on various pyrimidine derivatives and is for illustrative purposes. nih.govmdpi.com

Hirshfeld Surface and Fingerprint Analyses for Intermolecular Interactions

Computational and theoretical chemistry provides powerful tools for understanding the intricate network of intermolecular interactions that govern the crystal packing of molecular solids. Among these, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots have emerged as indispensable methods for the qualitative and quantitative exploration of non-covalent contacts. In the context of this compound and related systems, these analyses offer profound insights into the nature and relative importance of various interactions, such as hydrogen bonds and van der Waals forces, which dictate the supramolecular architecture.

Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This partitioning results in a unique three-dimensional surface for each molecule, encapsulating its volume within the crystal. The surface is colored according to a normalized contact distance (d_norm), which is a function of the distances from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface, normalized by the van der Waals radii of the respective atoms. The d_norm surface is typically rendered with a red-white-blue color scheme, where red spots indicate shorter contacts with negative d_norm values (often corresponding to hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For pyrimidine derivatives, which are rich in hydrogen bond donors and acceptors, Hirshfeld surface analysis is particularly revealing. For instance, in studies of related aminopyrimidine salts, the analysis consistently highlights the dominant role of N—H⋯O and O—H⋯N hydrogen bonds in stabilizing the crystal lattice. These strong interactions are visualized as distinct red regions on the d_norm surface and appear as sharp, prominent spikes in the fingerprint plots.

The following table, derived from a study on a closely related aminopyrimidine derivative, illustrates the typical distribution of intermolecular contacts as revealed by Hirshfeld surface analysis. While not specific to this compound, it provides a representative example of the types and percentages of interactions that are characteristic of this class of compounds.

| Interaction Type | Percentage Contribution (%) |

| H···H | 44.2 |

| O···H/H···O | 20.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

This data is representative of a similar aminopyrimidine system and is provided for illustrative purposes. nih.gov

As the table demonstrates, H···H contacts, which are generally considered weak van der Waals interactions, often account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. However, the significant contributions from O···H/H···O and N···H/H···N contacts underscore the crucial role of hydrogen bonding in the crystal packing of such molecules. The characteristic "wings" or "spikes" in the fingerprint plots for these interactions provide a clear visual signature of their presence and strength. nih.gov

Biological Activities and Mechanistic Insights of 2 Amino 4,6 Dihydroxy 5 Methylpyrimidine Derivatives

Antiviral Activity and Molecular Mechanisms

The pyrimidine (B1678525) nucleus is a fundamental component in the development of numerous antiviral agents. Derivatives of 2-Amino-4,6-dihydroxy-5-methylpyrimidine have been investigated for their capacity to inhibit the replication and proliferation of a range of viruses through diverse and specific molecular interactions.

Inhibition of Viral Replication and Virion Assembly (e.g., Vaccinia Virus)

Pyrimidine derivatives have demonstrated notable efficacy against poxviruses, such as the Vaccinia virus (VACV). The mechanism of action often involves the disruption of viral nucleic acid synthesis, a critical step for viral replication. Research has shown that specific pyrimidine amino acid derivatives can inhibit the synthesis of Vaccinia virus DNA in infected cell cultures, which consequently reduces the infectious activity of the virus. nih.gov The inhibition of the de novo pyrimidine biosynthesis pathway has been identified as a key strategy that significantly curtails VACV replication. researchgate.netnih.gov For instance, compounds that block this pathway prevent the formation of viral particles, as the viral proteins synthesized cannot be assembled into new virions. nih.gov This highlights the dependency of the virus on host cell metabolic pathways for its propagation. Studies using various pyrimidine analogues have confirmed that they can effectively inhibit the multiplication of the Vaccinia virus. nih.gov Furthermore, certain FDA-approved nucleoside analogs, such as trifluridine, have been shown to potently inhibit the replication of both Vaccinia and mpox viruses by targeting the DNA replication stage of the viral life cycle. biorxiv.org

| Compound Class | Target Virus | Mechanism of Action | Reference |

| Pyrimidine Amino Acid Derivatives | Vaccinia Virus | Inhibition of viral DNA synthesis | nih.gov |

| Pyrimidine Biosynthesis Inhibitors | Vaccinia Virus | Blocks formation of new virions by depleting pyrimidine pools | researchgate.netnih.govnih.gov |

| Trifluridine | Vaccinia, Mpox | Targets viral DNA replication | biorxiv.org |

Nucleoside Transport Inhibition

Derivatives of pyrimido[5,4-d]pyrimidine (B1612823) act as potent inhibitors of equilibrative nucleoside transporters (ENTs). acs.orgnih.gov These transporters are crucial for mediating the bidirectional movement of nucleosides and nucleobases across cell membranes. sci-hub.seresearchgate.net In the context of cancer therapy, tumor cells can utilize salvage pathways, which rely on these transporters to uptake exogenous nucleosides, thereby circumventing the effects of antimetabolite drugs that block de novo nucleotide synthesis. nih.govsci-hub.se By inhibiting ENTs, pyrimidine derivatives can block these salvage pathways. acs.org This action potentiates the cytotoxicity of antimetabolite drugs, such as pemetrexed, by preventing the rescue of cancer cells by external nucleosides. acs.orgnih.gov Research has led to the development of derivatives with improved pharmacokinetic properties and reduced binding to plasma proteins like α1-acid glycoprotein, enhancing their therapeutic potential. acs.orgnih.govresearchgate.net

| Derivative | Target | Effect | Reference |

| Pyrimido[5,4-d]pyrimidine (e.g., NU3108) | Equilibrative Nucleoside Transporters (ENTs) | Blocks nucleoside salvage pathways, potentiates cytotoxicity of antifolates like pemetrexed. | acs.orgnih.gov |

| Monophenyl and mono-4-methoxyphenyl carbamates | ENT-inhibition in COR-L23 cells | Potent inhibition with IC50 values of 8 nM and 4 nM, respectively. | acs.orgnih.gov |

Inhibition of HIV-1 Reverse Transcriptase

A significant number of pyrimidine derivatives function as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis, NNRTIs bind to an allosteric, hydrophobic pocket near the active site of the reverse transcriptase enzyme. nih.govtandfonline.com This binding induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting its DNA polymerase activity. nih.gov Diarylpyrimidine (DAPY) derivatives, such as etravirine (B1671769) and rilpivirine, represent a second generation of NNRTIs with high potency against both wild-type and mutant HIV strains. tandfonline.comacs.org Researchers have also developed novel derivatives, including dihydrofuro[3,4-d]pyrimidines and thiophene[3,2-d]pyrimidines, which show exceptional potency against a wide range of NNRTI-resistant HIV-1 strains. acs.orgacs.orgnih.gov These compounds are designed to form robust interactions within the NNRTI binding pocket, including hydrogen bonds with key amino acid residues like Lys101 and Tyr181, which contributes to their improved resistance profiles. tandfonline.comacs.org

| Derivative Class | Example Compound(s) | Mechanism | Key Interactions | Reference |

| Diarylpyrimidine (DAPY) | Etravirine, Rilpivirine | Allosteric inhibition of HIV-1 RT | Binds to hydrophobic pocket near active site | tandfonline.comacs.org |

| Dihydrofuro[3,4-d]pyrimidine | 13c2, 13c4 | Allosteric inhibition of HIV-1 RT | Additional hydrogen bonds with residues in the binding pocket | acs.org |

| Thiophene[3,2-d]pyrimidine | K-5a2 | Allosteric inhibition of HIV-1 RT | Effective against drug-resistant variants | nih.gov |

Hepatitis B Virus (HBV) DNA Replication Inhibition